

"validation of analytical methods for the characterization of 2H-chromene-3-carbaldehyde"

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Compound of Interest

Compound Name: **2H-chromene-3-carbaldehyde**

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Comparative Guide to Analytical Method Validation for 2H-Chromene-3-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the characterization and quantification of **2H-chromene-3-carbaldehyde**, a versatile intermediate in the synthesis of various bioactive molecules. The validation of these analytical methods is critical to ensure data integrity, reliability, and compliance with regulatory standards throughout the drug development lifecycle. The information presented is based on established principles from the International Council for Harmonisation (ICH) guidelines (Q2(R2)) and typical performance data for small organic molecules.[1][2][3]

Overview of Analytical Techniques

The comprehensive characterization of **2H-chromene-3-carbaldehyde** involves multiple analytical techniques, each providing unique and complementary information. The choice of method depends on the analytical objective, whether it is for identification, purity assessment, quantification, or structural elucidation.

Technique	Primary Application	Principle	Key Advantages	Limitations
HPLC (UV-Vis)	Purity determination and quantification (assay). ^[4]	Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.	High resolution, sensitivity, and reproducibility for quantitative analysis. ^[5]	Requires a suitable chromophore for UV detection; can be destructive.
GC-MS	Identification and quantification of volatile impurities; structural confirmation.	Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. [6]	High sensitivity and specificity; provides structural information from fragmentation patterns. ^[7]	Analyte must be volatile and thermally stable; derivatization may be required.
NMR Spectroscopy	Definitive structure elucidation and identification. ^[8]	Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure and connectivity.	Non-destructive; provides unambiguous structural information. ^[9]	Relatively low sensitivity compared to MS; requires higher sample concentration.
UV-Vis Spectroscopy	Rapid quantification in solution.	Measures the absorption of ultraviolet or visible radiation by the analyte,	Simple, rapid, and cost-effective for routine	Low specificity; susceptible to interference from other absorbing species in the

		which is proportional to its concentration (Beer's Law). [10]	quantification. [11]	sample matrix. [12]
FT-IR Spectroscopy	Functional group identification.	Measures the absorption of infrared radiation by the molecule, causing vibrations of chemical bonds at specific frequencies.	Provides a unique "fingerprint" for the molecule, confirming the presence of key functional groups.	Not suitable for quantification; interpretation can be complex for mixtures.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common method for assessing the purity and quantifying the amount of **2H-chromene-3-carbaldehyde** in bulk substances and formulations.[\[4\]](#) Method validation ensures the procedure is suitable for its intended purpose.[\[13\]](#)

Experimental Protocol: Purity Assay and Quantification

- Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase: Isocratic elution with Acetonitrile:Water (55:45 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.

- Standard Preparation: Prepare a stock solution of **2H-chromene-3-carbaldehyde** reference standard in acetonitrile at 100 µg/mL.
- Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a nominal concentration of 100 µg/mL.

Table of Validation Parameters (as per ICH Q2(R2))

Parameter	Acceptance Criteria	Typical Result for 2H-Chromene-3-carbaldehyde
Specificity	No interference from blank, placebo, or degradation products at the analyte's retention time.	Peak is spectrally pure and well-resolved from potential impurities.
Linearity	Correlation coefficient (R^2) ≥ 0.999	$R^2 = 0.9995$ over a range of 20-150 $\mu\text{g/mL}$.
Range	80-120% of the test concentration for assay.	80-120 $\mu\text{g/mL}$.
Accuracy	Mean recovery of 98.0% to 102.0%. ^[14]	99.5% to 101.5% recovery from spiked samples at three concentration levels.
Precision (Repeatability)	Relative Standard Deviation (RSD) $\leq 2.0\%$. ^[15]	RSD = 0.8% (n=6 determinations at 100% concentration).
Precision (Intermediate)	RSD $\leq 2.0\%$ (different days, analysts). ^[15]	RSD = 1.2%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1. ^[5]	0.05 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1. ^[5]	0.15 $\mu\text{g/mL}$
Robustness	RSD should remain within limits after small, deliberate changes to method parameters (e.g., flow rate ± 0.1 mL/min, mobile phase composition $\pm 2\%$). ^[5]	The method is unaffected by minor variations in flow rate and mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the structure of **2H-chromene-3-carbaldehyde** and for detecting and quantifying volatile or semi-volatile impurities. The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule.^[6]

Experimental Protocol: Identification and Impurity Profiling

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
- Column: HP-5ms (or equivalent 5% phenyl-methyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness.[\[16\]](#)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250°C.
- Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- MS Transfer Line Temp: 280°C.
- Ion Source Temp: 230°C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Scan Range: 40-400 m/z.
- Sample Preparation: Dissolve sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

Table of Validation Parameters (for Quantitative Impurity Analysis)

Parameter	Acceptance Criteria	Typical Result for 2H-Chromene-3-carbaldehyde Impurities
Specificity	Unique retention time and mass spectrum for each analyte. No co-elution with interfering peaks.	Target impurities are well-separated chromatographically and identifiable by their unique mass spectra.[17]
Linearity	Correlation coefficient (R^2) ≥ 0.995 for each impurity.	$R^2 > 0.998$ over the relevant concentration range (e.g., 0.05 to 1.5 $\mu\text{g/mL}$).[18]
Accuracy	Mean recovery of 80.0% to 120.0% for low-level impurities. [17]	91.6% to 105.7% recovery from spiked samples.[17]
Precision (Repeatability)	RSD $\leq 15\%$ at the quantitation limit.[17]	RSD $< 10\%$ for each impurity.
LOD	Typically 0.01-0.05 ppm, based on S/N of 3:1.	~0.01 ppm.[18]
LOQ	Typically 0.025-0.15 ppm, based on S/N of 10:1.	~0.025 ppm.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of **2H-chromene-3-carbaldehyde**. ^1H NMR provides information on the number and environment of protons, while ^{13}C NMR identifies the different carbon atoms in the molecule.[19] Quantitative NMR (qNMR) can also be used as a primary method for determining purity without the need for a specific reference standard of the analyte.[9]

Experimental Protocol: Structural Elucidation

- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).[9]
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6).

- ^1H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled (zgpg30).
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024 or more, depending on concentration.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

Table of Validation Parameters (for Quantitative NMR - qNMR)

Parameter	Acceptance Criteria	Typical Result for 2H-Chromene-3-carbaldehyde
Specificity	Resolution of a unique, well-defined signal for the analyte, free from overlap with signals from the internal standard or impurities.	Analyte and internal standard signals are baseline-resolved.
Linearity	Correlation coefficient (R^2) ≥ 0.999 .	$R^2 > 0.999$ across the desired concentration range. [20]
Accuracy	Agreement with a certified reference material or a validated orthogonal method (e.g., HPLC) within $\pm 2.0\%$.	99.0% to 101.0% agreement.
Precision (Repeatability)	RSD $\leq 1.0\%$ for assay.	RSD $< 1.0\%$.
LOD	S/N ratio of 3:1.	Better than 10 μM . [21]
LOQ	S/N ratio of 10:1, with RSD $\leq 10\%$.	Depends on desired accuracy and experiment time. [21]

UV-Visible (UV-Vis) Spectroscopy

This technique is a simple and rapid method for quantifying **2H-chromene-3-carbaldehyde** in solution, provided there are no interfering substances that absorb at the same wavelength. It is particularly useful for in-process controls or dissolution testing.

Experimental Protocol: Quantification in Solution

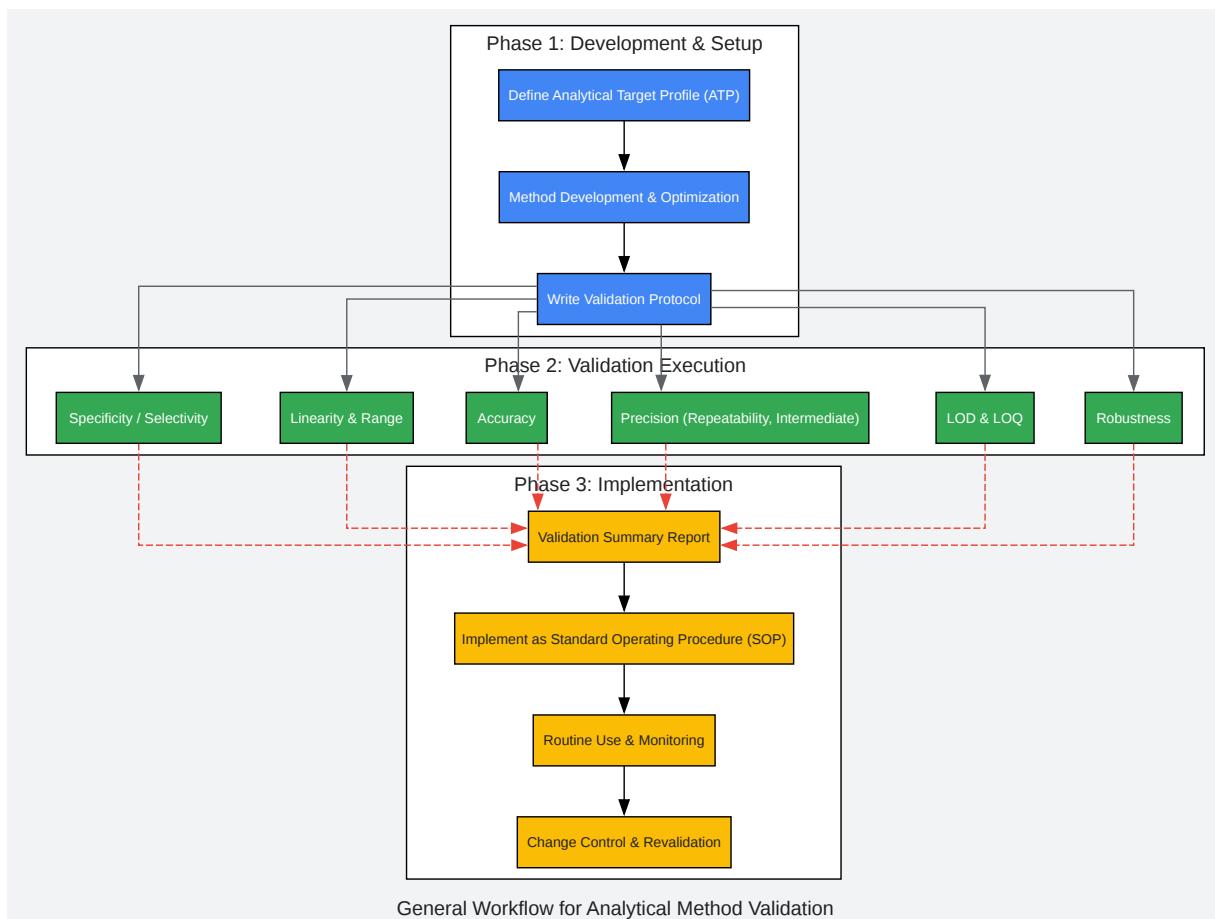
- Instrumentation: Dual-beam UV-Vis Spectrophotometer.
- Solvent (Blank): Methanol or Ethanol.
- Scan Range: 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}). For related chromene structures, this is often in the 250-370 nm range.[\[22\]](#)[\[23\]](#)
- Measurement: Quantify using the absorbance at λ_{max} .

- Standard Preparation: Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) in the chosen solvent to create a calibration curve.
- Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.

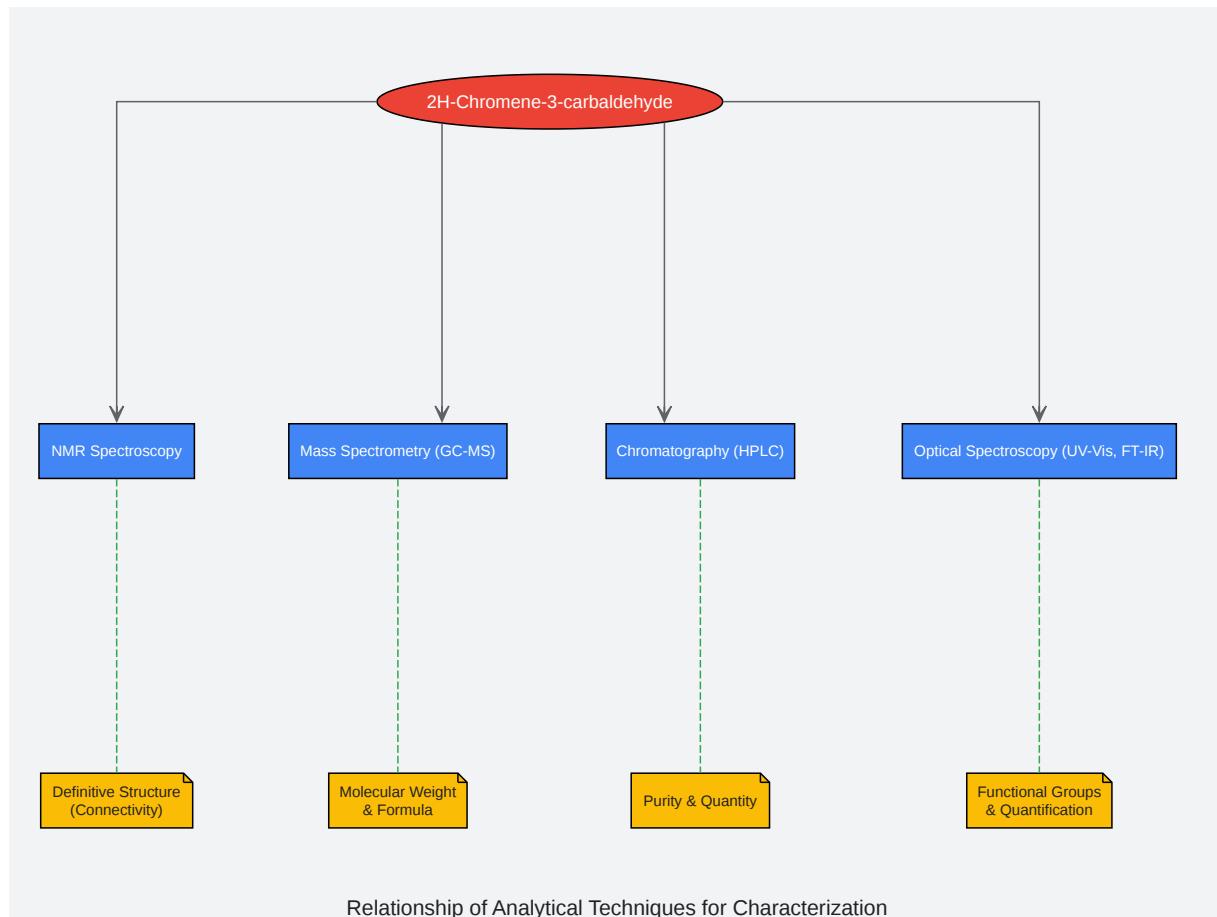
Table of Validation Parameters

Parameter	Acceptance Criteria	Typical Result for 2H-Chromene-3-carbaldehyde
Specificity	The spectrum of the analyte should be distinct from that of potential impurities or excipients.	λ_{max} is consistent and free from spectral shifts due to matrix effects.[24]
Linearity	Correlation coefficient (R^2) ≥ 0.999 .[25]	$R^2 = 0.9994$ over a range of 2-10 µg/mL.[24]
Range	The interval between the upper and lower concentrations for which linearity, accuracy, and precision are demonstrated.	2-10 µg/mL.
Accuracy	Mean recovery of 98.0% to 102.0%.[24]	Mean recovery of 100.43%.
Precision (Repeatability)	RSD $\leq 2.0\%$.	RSD $< 1.0\%$.[24]
LOD	Based on visual evaluation or S/N ratio.	0.109 µg/mL.[24]
LOQ	Based on visual evaluation or S/N ratio.	0.364 µg/mL.[24]

Mandatory Visualizations

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Caption: A general workflow for analytical method validation, from development to routine use.

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Caption: How different analytical techniques contribute to the full characterization of a molecule.

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